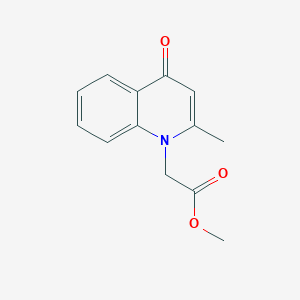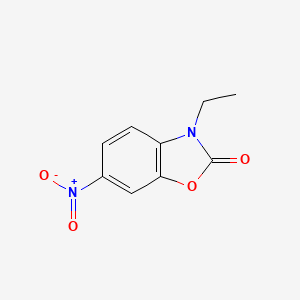
ZTZ240
Vue d'ensemble
Description
ZTZ240 est un composé synthétique connu pour son rôle d'activateur du canal potassique KCNQ2. Ce composé a suscité l'attention en raison de ses applications thérapeutiques potentielles dans le traitement des troubles d'hyperexcitabilité tels que l'épilepsie et la douleur neuropathique .
Applications De Recherche Scientifique
ZTZ240 présente un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier les mécanismes d'activation des canaux potassiques.
Biologie : this compound est utilisé dans la recherche pour comprendre le rôle des canaux KCNQ2 dans l'excitabilité neuronale.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans le traitement de l'épilepsie, de la douleur neuropathique et d'autres troubles d'hyperexcitabilité.
Industrie : This compound est utilisé dans le développement de nouveaux médicaments ciblant les canaux potassiques
Mécanisme d'action
This compound exerce ses effets en se liant au domaine de détection de la tension du canal potassique KCNQ2. Cette liaison stabilise le canal dans son état activé, permettant aux ions potassium de passer et réduisant l'excitabilité neuronale. Les cibles moléculaires comprennent des résidus spécifiques du domaine de détection de la tension, tels que Phe137, Asp172, Arg207 et Arg210 .
Mécanisme D'action
Target of Action
ZTZ240, also known as N-(6-chloropyridin-3-yl)-4-fluorobenzamide, primarily targets the human KCNQ2 channel . The KCNQ2 channel is a voltage-gated potassium channel responsible for the M-current in neurons . This channel plays a crucial role in preventing neurons from over-excitation .
Mode of Action
This compound interacts with its target, the KCNQ2 channel, by binding at the voltage-sensing domain . This binding directly stabilizes the channel at the activated state . This is different from other activators like retigabine, which binds at the pore domain and activates the channel through allosteric modulation .
Biochemical Pathways
The activation of the KCNQ2 channel by this compound affects the M-current pathway in neurons . The M-current prevents neurons from over-excitation . Therefore, the activation of KCNQ2 by this compound can help in treating diseases related to neuronal hyper-excitability, such as epilepsy, pain, Parkinson’s disease, ischemia, schizophrenia, and certain smooth muscle disorders .
Pharmacokinetics
The binding affinity and cooperative coefficients of this compound to the kcnq2 channel have been studied
Result of Action
The binding of this compound to the KCNQ2 channel stabilizes it in the activated state . This increases the outward current and enhances the voltage sensitivity . As a result, the M-current in neurons is increased, preventing over-excitation of neurons .
Safety and Hazards
Orientations Futures
Research is being carried out to reduce or eliminate neonicotinoid contamination from the environment . One example of a green protocol is bioremediation . This involves the use of isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .
Analyse Biochimique
Biochemical Properties
ZTZ240 plays a pivotal role in biochemical reactions by interacting with the KCNQ2 potassium channel. This interaction is characterized by the binding of this compound to the voltage-sensing domain of the KCNQ2 channel, which stabilizes the channel in its activated state . The compound’s ability to enhance the voltage sensitivity of the KCNQ2 channel makes it a valuable tool in studying neuronal excitability and related disorders . Additionally, this compound’s interaction with the KCNQ2 channel is specific and does not significantly affect other potassium channels, highlighting its selectivity and potential therapeutic applications .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly neurons. By activating the KCNQ2 potassium channel, this compound helps to regulate the M-current, which is essential for maintaining the resting membrane potential and controlling neuronal excitability . This regulation prevents excessive neuronal firing and reduces the likelihood of seizures and other hyper-excitability disorders . Furthermore, this compound influences cell signaling pathways by modulating the activity of the KCNQ2 channel, which in turn affects downstream signaling cascades and gene expression . The compound’s impact on cellular metabolism is also notable, as it helps to maintain cellular homeostasis by preventing excessive energy expenditure associated with uncontrolled neuronal firing .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the voltage-sensing domain of the KCNQ2 potassium channel . This binding stabilizes the channel in its activated state, thereby enhancing the outward potassium current and increasing the channel’s voltage sensitivity . The activation of the KCNQ2 channel by this compound is distinct from other activators, such as retigabine, which binds to the pore domain and activates the channel through allosteric modulation . By accurately defining the ligand-binding sites, the molecular mechanism of this compound provides a structural basis for drug optimization and design .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in activating the KCNQ2 channel, with no significant loss of function . Additionally, in vitro and in vivo studies have demonstrated that this compound’s effects on cellular function are sustained over time, with consistent regulation of neuronal excitability and prevention of hyper-excitability disorders .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates the KCNQ2 channel and regulates neuronal excitability without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including potential disruptions in cellular homeostasis and adverse impacts on other physiological processes . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors essential for its function . The compound’s activation of the KCNQ2 channel influences metabolic flux and metabolite levels, contributing to the regulation of cellular energy expenditure and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to the KCNQ2 channel, which is predominantly expressed in neuronal tissues . This targeted distribution ensures that this compound exerts its effects primarily on neurons, minimizing off-target effects and enhancing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the plasma membrane, where the KCNQ2 potassium channel is located . The compound’s activity and function are closely tied to its ability to bind and activate the KCNQ2 channel at the membrane . Post-translational modifications and targeting signals may further influence this compound’s localization, directing it to specific compartments or organelles within the cell . This precise localization is crucial for the compound’s efficacy in regulating neuronal excitability and preventing hyper-excitability disorders .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ZTZ240 implique la formation de la N-(6-chloro-3-pyridinyl)-4-fluorobenzamide. Le processus comprend généralement les étapes suivantes :
Formation de l'intermédiaire : La réaction commence par la chloration de l'acide 3-pyridinecarboxylique pour former l'acide 6-chloro-3-pyridinecarboxylique.
Réaction d'amidation : L'intermédiaire est ensuite mis à réagir avec la 4-fluoroaniline dans des conditions spécifiques pour donner la N-(6-chloro-3-pyridinyl)-4-fluorobenzamide.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de techniques avancées telles que les réacteurs à écoulement continu et la synthèse automatisée peut améliorer l'efficacité de la production .
Analyse Des Réactions Chimiques
Types de réactions
ZTZ240 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : This compound peut subir des réactions de substitution, en particulier aux positions chloro et fluoro.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que l'hydroxyde de sodium et divers nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner l'acide N-(6-chloro-3-pyridinyl)-4-fluorobenzoïque, tandis que la réduction peut produire la N-(6-chloro-3-pyridinyl)-4-fluorobenzylamine .
Comparaison Avec Des Composés Similaires
Composés similaires
Retigabine : Un autre activateur de KCNQ2 qui se lie au domaine du pore et active le canal par modulation allostérique.
ICA-27243 : Un composé avec un site de liaison différent qui active sélectivement les canaux KCNQ2/KCNQ3
Unicité de ZTZ240
This compound est unique dans son mécanisme de liaison, car il interagit directement avec le domaine de détection de la tension du canal KCNQ2. Ce site de liaison et ce mécanisme d'activation distincts le différencient des autres composés similaires, ce qui en fait un outil précieux pour l'étude de l'activation des canaux potassiques et le développement de thérapies ciblées .
Propriétés
IUPAC Name |
N-(6-chloropyridin-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-6-5-10(7-15-11)16-12(17)8-1-3-9(14)4-2-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPKVELJRWKNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of ZTZ240 on the KCNQ2 channel?
A1: this compound is a potent activator of the KCNQ2 channel, a voltage-gated potassium channel. While the precise binding site remains elusive, research suggests this compound might interact with the channel's voltage-sensing domain, influencing its gating properties . This interaction enhances the channel's open probability, leading to increased potassium ion efflux and neuronal hyperpolarization.
Q2: How does the binding of this compound to KCNQ2 differ from other activators?
A2: A statistical thermodynamic model, distinct from the Hill equation, was employed to characterize this compound's interaction with KCNQ2 . This model suggests a complex binding mechanism involving cooperative interactions between multiple this compound molecules and the channel. This model allows for the determination of binding affinity (KA), cooperative binding coefficients (γ, μ, ν), and channel conductance coefficients (a, b, c, d) for different binding configurations.
Q3: What is the significance of the bi-sigmoid concentration-response curve observed with this compound?
A3: The bi-sigmoid concentration-response curve observed with this compound activation of the WT-F137A mutant KCNQ2 channel suggests a complex activation mechanism . This deviation from a typical sigmoidal curve indicates the presence of multiple binding sites or conformational states with varying affinities for this compound. This finding highlights the importance of using models beyond the traditional Hill equation to fully characterize the interaction between this compound and KCNQ2.
Q4: Are there any structural studies available that shed light on this compound binding to KCNQ2?
A4: While detailed structural data pinpointing the exact binding site of this compound within the KCNQ2 channel is limited, there are research efforts focused on characterizing the complex . These studies aim to provide a high-resolution structure of the KCNQ2-ZTZ240 complex, offering valuable insights into the molecular interactions governing channel activation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


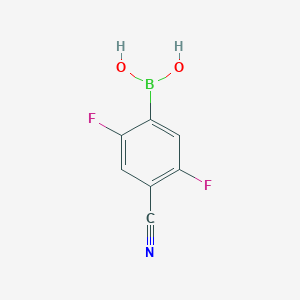

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)
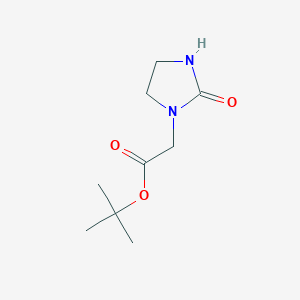
![6-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2506856.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2506857.png)
![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)
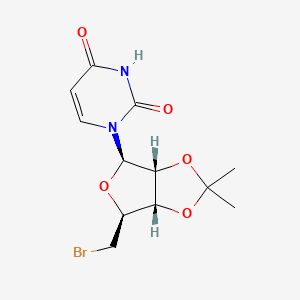
![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)
